molecular formula C11H18BrNS B13273151 [(4-Bromothiophen-2-yl)methyl](2-ethylbutyl)amine

[(4-Bromothiophen-2-yl)methyl](2-ethylbutyl)amine

Cat. No.: B13273151
M. Wt: 276.24 g/mol
InChI Key: VZNVIQJXEDMKKX-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a thiophene ring substituted with a bromine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with 2-ethylbutylamine under reductive amination conditions. This process often uses a reducing agent such as sodium triacetoxyborohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (4-Bromothiophen-2-yl)methylsulfoxide, while nucleophilic substitution can produce (4-Azidothiophen-2-yl)methylamine.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-ethylbutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-ethylbutan-1-amine

InChI

InChI=1S/C11H18BrNS/c1-3-9(4-2)6-13-7-11-5-10(12)8-14-11/h5,8-9,13H,3-4,6-7H2,1-2H3

InChI Key

VZNVIQJXEDMKKX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC(=CS1)Br

Origin of Product

United States

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